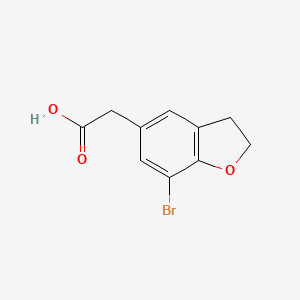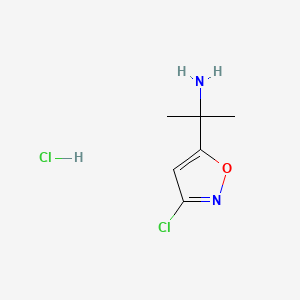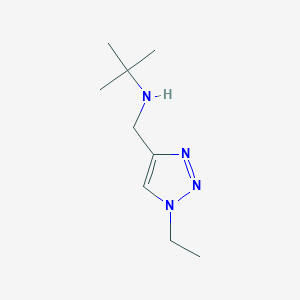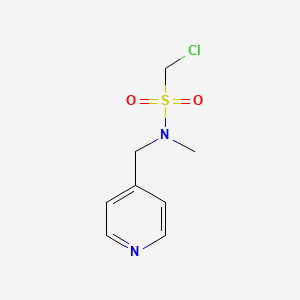
7-Chloro-3-(trifluoromethyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structural isomers of quinolines. The incorporation of fluorine atoms into the isoquinoline structure often enhances the biological activity and unique properties of the compound .
Métodos De Preparación
The synthesis of 7-Chloro-3-(trifluoromethyl)isoquinoline can be achieved through various methods. One common approach involves the reaction of 2-methylbenzonitrile with trifluoroacetonitrile under basic conditions . Another method includes the use of cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . Industrial production methods often utilize metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which involves the use of boron reagents .
Análisis De Reacciones Químicas
7-Chloro-3-(trifluoromethyl)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the isoquinoline ring.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Cross-Coupling Reactions: The compound can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Chloro-3-(trifluoromethyl)isoquinoline has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 7-Chloro-3-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
7-Chloro-3-(trifluoromethyl)isoquinoline can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:
7-Fluoro-4-chloroquinoline: Another fluorinated quinoline with antibacterial activity.
3-(Trifluoromethyl)isoquinoline: A similar compound synthesized via the reaction of 2-methylbenzonitrile with trifluoroacetonitrile.
Fluoroquinolones: A class of compounds with broad-spectrum antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which can be tailored for various applications in research and industry.
Propiedades
Número CAS |
2137624-23-6 |
|---|---|
Fórmula molecular |
C10H5ClF3N |
Peso molecular |
231.60 g/mol |
Nombre IUPAC |
7-chloro-3-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H5ClF3N/c11-8-2-1-6-4-9(10(12,13)14)15-5-7(6)3-8/h1-5H |
Clave InChI |
GWQGCBXWFBRACS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=CN=C(C=C21)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


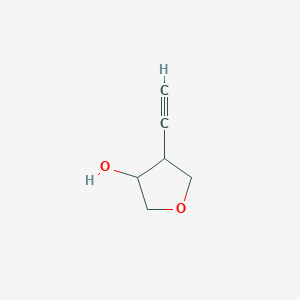
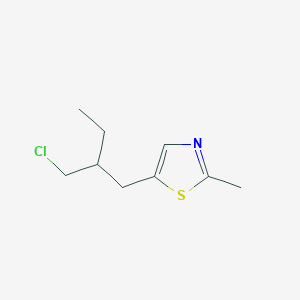
![1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13632046.png)
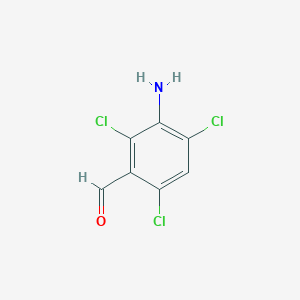
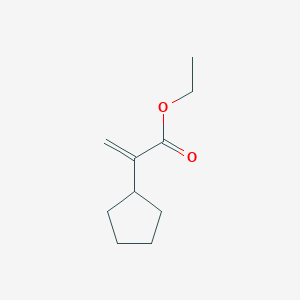
![6-Ethyl-2-methyl-3h,4h-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13632063.png)
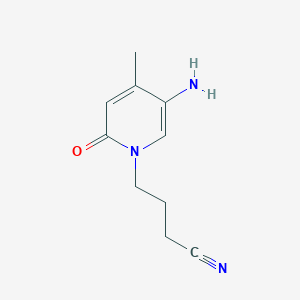
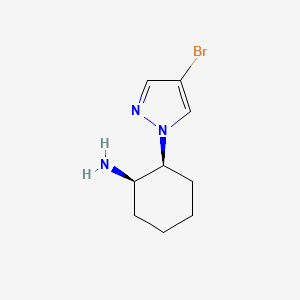
![N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride](/img/structure/B13632069.png)
